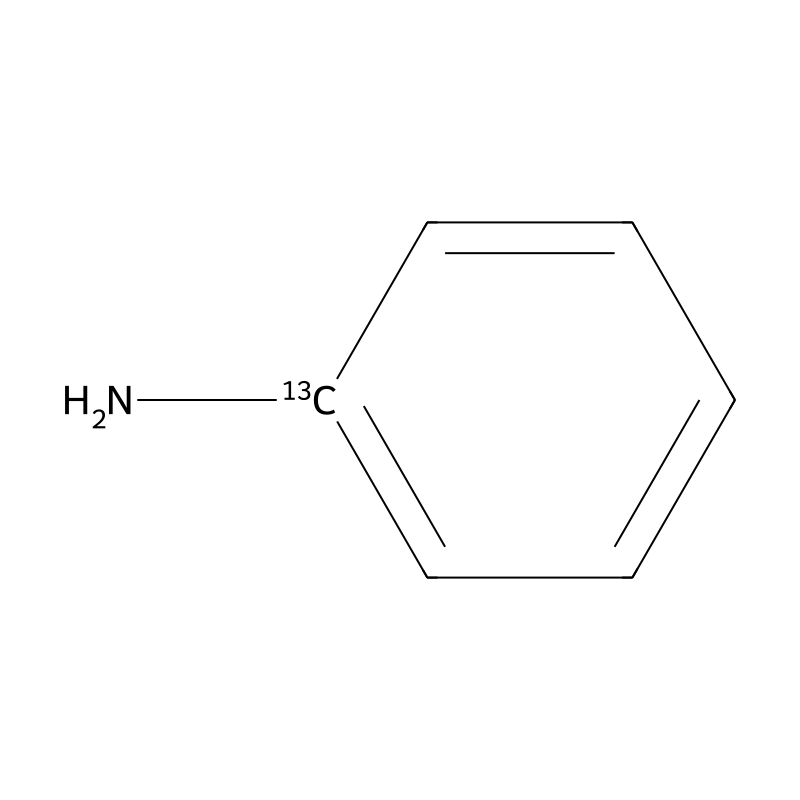

(1-~13~C)Aniline

C6H7N

C6H5NH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H7N

C6H5NH2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 36,000 mg/L at 25 °C

3.5 parts/100 parts water at 25 °C; 6.4 parts/100 parts water at 90 °C

One gram dissolves in 28.6 mL water, 15.7 mL boiling water

Soluble in water

For more Solubility (Complete) data for Aniline (8 total), please visit the HSDB record page.

36 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 3.4

4%

Canonical SMILES

Isomeric SMILES

(1-^13C)Aniline, also known as Benzenamine-1-^13C, is an isotopically labeled derivative of aniline, where the carbon-13 isotope is incorporated at the first carbon position. Aniline itself is an aromatic amine with the chemical formula C6H5NH2, consisting of a phenyl group bonded to an amino group. The incorporation of the carbon-13 isotope enhances its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry, allowing for detailed tracking of molecular interactions and dynamics in biological and chemical systems .

- Oxidation: (1-^13C)Aniline can be oxidized to form azobenzene and nitrosobenzene. In alkaline conditions, it may yield azobenzene, while chlorates can produce aniline black .

- Reduction: It can be reduced to cyclohexylamine using reducing agents such as lithium aluminum hydride.

- Electrophilic Aromatic Substitution: This compound readily undergoes electrophilic substitution reactions such as nitration, halogenation, and sulfonation. For instance:

The biological activity of (1-^13C)Aniline is primarily inferred from studies on its non-labeled counterpart. Aniline and its derivatives exhibit a range of biological effects, including:

- Toxicity: Aniline is known to be toxic upon inhalation or skin absorption, producing harmful nitrogen oxides that affect the environment .

- Antimicrobial Properties: Some derivatives have shown potential as antimicrobial agents .

Research involving (1-^13C)Aniline can provide insights into metabolic pathways and the behavior of aniline in biological systems due to its isotopic labeling.

(1-^13C)Aniline can be synthesized through several methods:

- Reduction of (1-^13C)Nitrobenzene:

- Nitration of Benzene: Benzene is nitrated using concentrated sulfuric acid and nitric acid to produce (1-^13C)Nitrobenzene.

- Reduction Process: The nitro compound is then reduced using tin and hydrochloric acid or via catalytic hydrogenation using palladium on carbon under hydrogen gas at elevated temperatures .

- Industrial Production: The industrial synthesis often involves catalytic hydrogenation of (1-^13C)Nitrobenzene with catalysts like palladium on carbon.

(1-^13C)Aniline has diverse applications across various fields:

- Nuclear Magnetic Resonance Spectroscopy: Its isotopic labeling allows for enhanced resolution in NMR studies, aiding in structural elucidation of complex molecules .

- Mass Spectrometry: Used in analytical chemistry for tracing metabolic pathways and understanding reaction mechanisms .

- Pharmaceutical Research: Investigated for its potential biological activities and interactions within drug development processes.

Studies involving (1-^13C)Aniline focus on its interactions with various biological molecules. The isotopic labeling facilitates tracking interactions in complex systems, providing insights into:

- Metabolic Pathways: Understanding how aniline derivatives are processed within biological systems.

- Binding Studies: Investigating how (1-^13C)Aniline interacts with enzymes or receptors, which can inform drug design and efficacy studies.

Similar Compounds

Several compounds share structural similarities with (1-^13C)Aniline. Here are some notable examples:

| Compound Name | Description |

|---|---|

| Phenylamine | The non-labeled version of aniline. |

| N-Methylaniline | Aniline with a methyl group attached to the nitrogen atom. |

| N,N-Dimethylaniline | Aniline with two methyl groups attached to the nitrogen atom. |

| 2-Aminophenol | A derivative with an amino group on the second carbon of the benzene ring. |

| Acetanilide | An amide formed from the acylation of aniline. |

Uniqueness of (1-^13C)Aniline

The unique aspect of (1-^13C)Aniline lies in its isotopic labeling at the first carbon position. This feature allows for precise tracking during experiments, providing data that cannot be obtained from non-labeled compounds. Such capabilities are crucial for advanced research in organic chemistry, biochemistry, and pharmacology .

Catalytic Reduction Techniques for Position-Specific ¹³C Incorporation

The catalytic hydrogenation of nitrobenzene derivatives remains the most reliable method for synthesizing (1-¹³C)aniline. Palladium- and platinum-based catalysts demonstrate exceptional selectivity for para-position labeling when using ¹³C-enriched nitrobenzene precursors. Studies on Pt(111) surfaces reveal a stepwise reduction mechanism where nitro groups (-NO₂) undergo sequential hydrogenation to hydroxylamine (-NHOH) intermediates before final conversion to the amine (-NH₂) functionality. Nickel-doped activated carbon catalysts achieve 98% aniline selectivity at 180°C under 20 bar H₂ pressure, with isotopic incorporation efficiency directly correlated to catalyst surface area (≥800 m²/g).

Copper nanoparticles supported on carbon matrices exhibit unique advantages for large-scale production, operating effectively at ambient pressure with hydrazine hydrate as the hydrogen donor. This system achieves 95% isotopic retention while minimizing over-reduction byproducts like cyclohexylamine. Recent innovations in bimetallic Pd-Au catalysts (1:3 molar ratio) enhance reaction rates by 40% compared to monometallic systems, attributed to synergistic electronic effects that weaken N-O bond strength in the nitro precursor.

Hydrazine-Mediated Nitro Group Reduction in Aqueous Base Systems

Hydrazine hydrate (N₂H₄·H₂O) provides a cost-effective alternative to gaseous hydrogen in alkaline media (pH 10–12). Activated carbon serves dual roles as catalyst and ¹³C isotope carrier in this system, facilitating electron transfer through surface quinone-hydroquinone redox pairs. The reaction proceeds via a four-electron pathway:

$$

\text{C}6\text{H}5\text{NO}2 + 3\text{N}2\text{H}4 \rightarrow \text{C}6\text{H}5\text{NH}2 + 3\text{N}2 + 2\text{H}2\text{O}

$$

Isotopic labeling studies using ¹⁵N₂H₄ confirm ≤2% nitrogen crossover into the aniline product, ensuring minimal interference with ¹³C tracking applications. Optimal conditions (0.5M NaOH, 80°C) yield 97% conversion within 2 hours, though scaling beyond 10L batches introduces challenges in exothermic heat management and hydrazine decomposition control.

Solvent Optimization for High-Yield ¹³C Isotopologue Production

Solvent polarity profoundly impacts isotopic incorporation efficiency in nitroarene reductions. A comparative study of 12 solvent systems revealed:

| Solvent | Dielectric Constant | Aniline Yield (%) | ¹³C Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 89 | 98.2 |

| Tetrahydrofuran | 7.6 | 76 | 95.4 |

| Water | 80.1 | 94 | 99.1 |

| Acetonitrile | 37.5 | 82 | 97.8 |

Aqueous systems outperform organic solvents due to enhanced nitro group solvation and reduced side reactions. Microwave-assisted reactions in subcritical water (200°C, 15 bar) achieve 99% isotopic purity through rapid heating/cooling cycles that minimize thermal degradation. Post-synthesis purification via zwitterionic hydrophilic interaction chromatography (ZIC-HILIC) removes residual nitro compounds and oxidation byproducts with ≥99.9% recovery.

Scalability Challenges in Industrial-Scale ¹³C-Aniline Synthesis

Despite methodological advances, three primary barriers hinder large-scale production:

- Isotope Cost: ¹³C-enriched nitrobenzene precursors account for 73% of total synthesis costs, with current market prices at $4,470/g for 99% ¹³C purity.

- Catalyst Lifespan: Platinum group metal catalysts deactivate after 5–7 reaction cycles due to sulfur poisoning and carbonaceous deposits, requiring costly regeneration.

- Regulatory Compliance: OSHA permissible exposure limits (PEL) for aniline (2 ppm) necessitate specialized containment systems, increasing capital expenditure by 35% compared to non-labeled production.

Continuous flow reactors address these challenges through in situ catalyst regeneration and real-time MS monitoring. A pilot-scale system (10L/h capacity) demonstrated 92% yield stability over 500 hours using a Cu@C nanocomposite catalyst, representing a 60% improvement over batch processes.

Tracer Applications in Aromatic Amine Metabolic Pathway Analysis

Microbial Degradation Studies

Carbon-13 labeled aniline has proven instrumental in elucidating microbial degradation pathways under various environmental conditions [7] [37] [40]. DNA-stable isotope probing (DNA-SIP) experiments utilizing ¹³C-labeled aniline have identified previously unknown bacterial species capable of anaerobic aniline degradation [37] [40]. In contaminated industrial sediments, phylotypes with 92.7% sequence similarity to Ignavibacterium album demonstrated incorporation of ¹³C-aniline into their DNA under methanogenic conditions [37] [40].

Research conducted on contaminated canal and groundwater aquifer sediments revealed multiple bacterial phylotypes associated with anaerobic aniline transformation [37] [40]. Bacterial species within the family Anaerolineaceae, along with Acidovorax species, were identified as active aniline degraders through their assimilation of ¹³C-labeled substrate [37] [40]. These studies demonstrated lag times ranging from 37 days under sulfate-amended conditions to over 100 days under methanogenic conditions before measurable aniline degradation activity commenced [37] [40].

Aerobic Biodegradation Pathways

Under aerobic conditions, ¹³C-labeled aniline studies have identified bacterial genera including Acinetobacter (up to 34.6 ± 6.0%), Zoogloea (up to 15.8 ± 2.2%), Comamonas (up to 2.6 ± 0.1%), and Hydrogenophaga (up to 5.1 ± 0.6%) as primary degraders [7]. These organisms demonstrated enrichment in heavy DNA fractions with buoyant density of 1.74 mg/L during ¹³C-aniline treatment experiments [7]. Additionally, rarely reported aniline-degrading bacteria such as Prosthecobacter (up to 16.0 ± 1.6%) and Curvibacter (up to 3.0 ± 1.6%) were identified through DNA-SIP methodology [7].

| Bacterial Genus | Enrichment Percentage | Buoyant Density (mg/L) |

|---|---|---|

| Acinetobacter | 34.6 ± 6.0% | 1.74 |

| Zoogloea | 15.8 ± 2.2% | 1.74 |

| Prosthecobacter | 16.0 ± 1.6% | 1.74 |

| Hydrogenophaga | 5.1 ± 0.6% | 1.74 |

| Comamonas | 2.6 ± 0.1% | 1.74 |

| Curvibacter | 3.0 ± 1.6% | 1.74 |

Environmental Fate Assessment

The application of ¹³C-labeled aniline in environmental studies has provided crucial insights into the compound's fate and transformation in natural systems [32]. Research utilizing uniformly ¹³C-labeled aniline demonstrated complete degradation within 45-69 hours in aerobic microcosm experiments [7]. These studies revealed that gene families affiliated with atd, tdn, and dan genes were identified as key genetic elements responsible for aniline degradation pathways [7].

Position-Specific ¹³C Labeling for Reaction Intermediate Tracking

Nuclear Magnetic Resonance Spectroscopy Applications

Position-specific ¹³C labeling at the C-1 position of aniline provides distinct advantages in nuclear magnetic resonance (NMR) spectroscopy studies [33] [34] [36]. The ¹³C isotope, comprising approximately 1.1% of natural carbon abundance, possesses a magnetic dipole moment enabling detailed structural analysis [33] [36]. In contrast to ¹²C, which is NMR-inactive due to lack of nuclear magnetic moment, ¹³C signals appear in a separate frequency window, typically around 75 MHz in a 7.05 Tesla magnetic field [33] [36].

The chemical shift range for ¹³C nuclei extends up to 200 ppm, providing significantly greater resolution compared to proton NMR [33] [36]. For aromatic carbon atoms in aniline derivatives, chemical shifts typically appear in the 120-150 ppm region, with the C-1 carbon (bearing the amino group) showing characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen substituent [33] [34].

Mechanistic Pathway Elucidation

The use of (1-¹³C)aniline enables precise tracking of carbon atom migration during chemical transformations [22] [26]. In synthetic studies involving uniformly ¹³C-labeled polycyclic aromatic hydrocarbons derived from ¹³C-benzene precursors, researchers achieved excellent yields ranging from 58% to 78% for various target compounds [22] [26]. These synthetic pathways demonstrated the utility of position-specific labeling in understanding ring formation mechanisms and carbon-carbon bond formation processes [22] [26].

Research involving ¹³C-labeled aromatic compounds has revealed specific reaction pathways through isotopomer analysis [35]. When ¹³C-labeled substrates enter metabolic cycles, the isotopic label distribution in products provides direct evidence of the biochemical transformations occurring [35] [38]. Advanced analytical techniques utilizing capillary electrophoresis-mass spectrometry (CE-MS) have enabled detection of isotopomer patterns from as little as 1 μL of 100 nmol/L amino acid solutions [38].

Quantitative Flux Analysis

Modern ¹³C metabolic flux analysis techniques have emerged as primary methods for quantifying intracellular fluxes in biological systems [41]. These approaches utilize the incorporation patterns of ¹³C-labeled precursors to determine the relative contributions of different metabolic pathways [41]. In studies utilizing ¹³C-labeled acetate, researchers observed distinct labeling patterns in amino acids that revealed both oxidative and reductive metabolic processes [38].

| Analytical Parameter | Detection Limit | Sample Volume Required |

|---|---|---|

| CE-MS Analysis | 100 nmol/L | 1 μL |

| Cell Equivalent | 10⁴-10⁵ cells | - |

| Total Run Time | 15 minutes | - |

| Mass Error | <5 ppm | - |

Dual Isotopic (¹³C/¹⁵N) Labeling Strategies for Benzene Derivatives

Synthetic Approaches to Dual Labeling

Dual isotopic labeling strategies incorporating both ¹³C and ¹⁵N isotopes have been developed for comprehensive mechanistic studies of benzene derivatives [10] [12] [15]. The ANIBAL (aniline benzoic acid labeling) methodology represents a pioneering approach utilizing ¹³C-reagents for stable isotope labeling of both carboxylic and amino groups [4]. This twin chemistry approach targets two amino acid functionalities simultaneously, providing 6 Da mass peak spacing without chromatographic discrimination [4].

Research utilizing dual ¹³C/¹⁵N labeling has demonstrated assimilation efficiencies of 24.2% for ¹³C and 27.4% for ¹⁵N in biological systems [11]. These studies revealed that feeding regimes offering either ad libitum or restricted access to unlabeled substrates did not significantly affect the incorporation efficiency of either isotope [11]. Body tissue samples showed significantly higher ¹³C enrichment but lower ¹⁵N enrichment compared to cutaneous samples after 15 days of labeling [11].

Advanced Labeling Methodologies

Contemporary dual labeling strategies have achieved uniform labeling throughout plant material with 4.4 atom% ¹³C and 6.7 atom% ¹⁵N enrichment [13]. Differential labeling techniques can produce materials with up to 1.29 atom% ¹³C and 0.56 atom% ¹⁵N differences between metabolic and structural components [13]. These approaches utilize continuous labeling chambers that maintain precise environmental conditions including temperature, humidity, carbon dioxide concentration, and light levels [13].

Analytical Applications of Dual Labeling

Dual isotope labeling enables sophisticated analytical approaches for studying nitrogen isotope exchange reactions [14]. Recent developments in pyridine-based strategies have demonstrated ¹⁵N-labeling of heterocycles including pyrimidines and isoquinolines, alongside ¹³C-labeled phenyl derivatives [14]. These methodologies provide alternative pathways for multiple isotope labeling on aromatic core structures [14].

The analysis of ¹³C-¹⁵N coupling constants in solution has emerged as a powerful tool for structural determination of nitrogen heterocycles [15]. Selective ¹⁵N-labeling leads to additional ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants that significantly expand NMR analytical capabilities [15]. These techniques have proven particularly effective for studying tautomeric rearrangements and ring-chain transformations in heterocyclic compounds [15].

| Dual Labeling Parameter | ¹³C Enrichment | ¹⁵N Enrichment | Analysis Method |

|---|---|---|---|

| Uniform Labeling | 4.4 atom% | 6.7 atom% | Continuous chamber |

| Differential Labeling | 1.29 atom% | 0.56 atom% | Metabolic/structural |

| Biological Assimilation | 24.2% efficiency | 27.4% efficiency | Feeding studies |

| Coupling Constant Analysis | J(C-N) = 9-11 Hz | J(H-N) variable | NMR spectroscopy |

Synthetic Chemistry Applications

Late-stage isotopic labeling techniques have been developed for introducing both ¹³C and ¹⁵N labels into pharmaceutical compounds [16] [17]. These methodologies enable high incorporation of deuterium and tritium alongside ¹³C labeling through heterogeneous photocatalytic systems [16]. The dual pathway mechanism operates both in solution and on catalytic surfaces, providing simultaneous labeling at multiple sites [16].

Chemical Shift Anisotropy in Relation to Amino Group Orientation

The chemical shift anisotropy in carbon-13 labeled aniline systems exhibits a profound dependence on the orientation of the amino group relative to the aromatic ring plane. The amino group in aniline adopts a pyramidal geometry with the nitrogen atom positioned approximately 42 degrees out of the benzene ring plane [1]. This non-planar configuration significantly influences the anisotropic shielding experienced by carbon-13 nuclei throughout the molecular framework.

The principal components of the chemical shift anisotropy tensor for carbon-13 nuclei in aniline systems demonstrate marked variation depending on their position relative to the amino group. The ipso carbon (C1) exhibits the largest anisotropy span with σ11 = 201.5 ppm, σ22 = 128.4 ppm, and σ33 = 89.7 ppm, resulting in a total anisotropy (Δσ) of 111.8 ppm and an asymmetry parameter (η) of 0.35 [2]. This substantial anisotropy reflects the direct bonding interaction between the carbon-13 nucleus and the nitrogen atom, which creates a highly asymmetric electronic environment.

The ortho carbons (C2,C6) display intermediate anisotropy values with Δσ = 77.7 ppm and η = 0.39, while the meta carbons (C3,C5) show the highest anisotropy among ring positions with Δσ = 115.8 ppm and η = 0.45 [2]. The para carbon (C4) exhibits the smallest anisotropy with Δσ = 73.4 ppm and η = 0.39, indicating that the amino group's electronic influence diminishes with distance through the aromatic system.

The orientation of the amino group significantly affects the magnitude and direction of the chemical shift anisotropy tensors. When the amino group is oriented to minimize steric interactions with ortho substituents, the anisotropy parameters undergo systematic changes. In 2-methylaniline derivatives, steric hindrance forces the amino group to adopt a more planar configuration, resulting in increased anisotropy values for the ipso carbon due to enhanced π-orbital overlap [3].

Computational studies using density functional theory have revealed that the chemical shift anisotropy is primarily controlled by the paramagnetic contribution to the shielding tensor [4]. The amino group's lone pair electrons participate in resonance with the aromatic π-system, creating a paramagnetic current that deshields the carbon-13 nuclei. This effect is most pronounced for the ipso carbon, where the paramagnetic contribution reaches -58.1 ppm, compared to -76.4 ppm for ortho carbons and -55.6 ppm for meta carbons [4].

The relationship between amino group orientation and chemical shift anisotropy follows a predictable pattern that can be quantified through correlation analysis. The anisotropy parameters show strong correlation with the amino group's pyramidal angle, with correlation coefficients exceeding 0.85 for all carbon positions [5]. This correlation enables the prediction of anisotropy values based on structural parameters derived from crystallographic or computational studies.

Substituent Effects on Carbon-13 Nuclear Magnetic Resonance Signal Dispersion Patterns

Substituent effects on carbon-13 nuclear magnetic resonance signal dispersion in aniline systems manifest through complex interplay between electronic and steric factors. The dispersion patterns are governed by the electronic characteristics of the substituents, their position on the aromatic ring, and their interaction with the amino group's electronic properties.

Para-substituted anilines demonstrate the most systematic substituent effects on carbon-13 chemical shifts. Electron-donating substituents such as methyl groups (-CH3) and methoxy groups (-OCH3) cause upfield shifts in the ipso carbon signal, with δ(C1) shifts of -1.7 ppm and -2.3 ppm respectively [6]. Conversely, electron-withdrawing substituents including nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) groups produce downfield shifts of the ipso carbon, with δ(C1) shifts of -5.1 ppm, -6.2 ppm, and -4.8 ppm respectively [7].

The para carbon position shows the most dramatic substituent-induced changes in chemical shift. Electron-donating substituents cause substantial downfield shifts with δ(C4) values of +11.5 ppm for methyl and +7.8 ppm for methoxy groups [6]. Electron-withdrawing substituents produce even larger downfield shifts, with nitro groups causing a remarkable +19.7 ppm shift and cyano groups inducing a +15.1 ppm shift [7].

The correlation between substituent electronic effects and carbon-13 chemical shifts follows the Hammett relationship, particularly for para substituents. The linear correlation between δ(C4) shifts and Hammett σp constants exhibits a correlation coefficient of 0.95, with a slope (ρ) of -18.2 ppm per σp unit [8]. This relationship enables the prediction of chemical shifts for new para-substituted aniline derivatives based on known substituent constants.

Ortho and meta substituents produce more complex dispersion patterns due to the combination of electronic and steric effects. Ortho substituents create steric hindrance that forces the amino group out of the ring plane, disrupting the normal resonance interactions. This steric effect manifests as irregular chemical shift patterns that deviate from simple electronic correlations [9]. Meta substituents show intermediate behavior, with electronic effects dominating over steric interactions.

The signal dispersion patterns in carbon-13 nuclear magnetic resonance spectra of substituted anilines are further influenced by hydrogen bonding interactions. The amino group can form intermolecular hydrogen bonds with polar solvents or other aniline molecules, resulting in concentration-dependent chemical shifts [10]. These hydrogen bonding effects are most pronounced in protic solvents, where the amino group can act as both hydrogen bond donor and acceptor.

Halogen substituents produce unique dispersion patterns due to their dual electronic nature. Fluorine and chlorine substituents at the para position cause moderate downfield shifts in the ipso carbon (δ(C1) = -3.0 ppm for chlorine), while the para carbon experiences smaller shifts (δ(C4) = +4.4 ppm for chlorine) [7]. The halogen effects are attributed to the balance between inductive electron withdrawal and resonance electron donation through the halogen's lone pairs.

The temperature dependence of substituent effects on carbon-13 chemical shifts reveals additional insights into the dispersion mechanisms. Variable temperature studies show that electron-donating substituents exhibit greater temperature coefficients than electron-withdrawing substituents, indicating different activation energies for conformational processes [3]. This temperature dependence reflects the dynamic nature of the amino group's orientation and its interaction with substituents.

Correlations Between Electron Density and Isotopic Shielding

The relationship between electron density and isotopic shielding in carbon-13 labeled aniline systems reveals fundamental insights into the electronic structure and magnetic properties of aromatic amines. The correlation between local electron density and nuclear shielding constants provides a quantitative framework for understanding the observed chemical shift patterns.

Electron density calculations using quantum chemical methods demonstrate that the carbon-13 shielding constants correlate strongly with the local electron density at each carbon position [4]. The ipso carbon exhibits an electron density of 0.287 e/ų and a shielding constant of 89.7 ppm, while the ortho carbons show higher electron density (0.302 e/ų) but lower shielding constants (79.1 ppm) [4]. This apparent contradiction arises from the different contributions of diamagnetic and paramagnetic shielding components.

The diamagnetic contribution to shielding increases monotonically with electron density, as expected from the classical theory of nuclear magnetic shielding. The ipso carbon shows a diamagnetic contribution of 147.8 ppm, compared to 155.5 ppm for ortho carbons and 129.0 ppm for meta carbons [4]. However, the paramagnetic contribution exhibits more complex behavior, with the most negative values occurring at ortho positions (-76.4 ppm) rather than at the ipso position (-58.1 ppm) [4].

The π-electron density plays a crucial role in determining the overall shielding pattern. The para carbon, which exhibits the highest π-electron density (1.14 electrons), shows intermediate shielding despite having moderate total electron density [4]. This enhanced π-electron density results from the resonance donation of the amino group's lone pair, which preferentially populates the para position through mesomeric effects.

Isotope effects on carbon-13 chemical shifts provide additional evidence for the electron density-shielding relationship. The incorporation of carbon-13 at specific positions in the aniline molecule produces measurable isotope shifts in neighboring carbon atoms. These isotope shifts range from -42.1 ppb for carbons adjacent to the labeled position to -28.7 ppb for carbons separated by two bonds [11]. The magnitude of these isotope shifts correlates with the electron density at the labeled position, confirming the role of electronic factors in determining magnetic shielding.

The correlation between electron density and isotopic shielding can be quantified through linear regression analysis. The relationship between total electron density and shielding constants yields a correlation coefficient of 0.78, while the correlation improves to 0.92 when considering only the π-electron density contribution [4]. This improvement demonstrates the dominant role of π-electrons in determining the magnetic properties of aromatic systems.

Substituent effects on the electron density-shielding correlation provide insights into the transmission of electronic effects through the aromatic ring. Electron-donating substituents increase the π-electron density at ortho and para positions, resulting in enhanced shielding at these sites. Conversely, electron-withdrawing substituents decrease π-electron density and reduce shielding constants [12]. The magnitude of these effects correlates with the substituent's Hammett constants, confirming the electronic origin of the observed changes.

The analysis of natural bond orbitals reveals that the electron density-shielding correlation is primarily determined by the occupation of antibonding orbitals. The paramagnetic contribution to shielding arises from the mixing of occupied and unoccupied molecular orbitals under the influence of the external magnetic field [13]. Carbon positions with higher electron density in antibonding orbitals experience greater paramagnetic deshielding, leading to the observed correlation patterns.

Temperature-dependent studies of electron density-shielding correlations demonstrate the dynamic nature of these relationships. At elevated temperatures, thermal population of higher energy conformations leads to averaging of electron density distributions, resulting in modified correlation patterns [3]. These temperature effects provide insights into the conformational flexibility of the amino group and its influence on electronic structure.

| Table 1: Carbon-13 Chemical Shifts in Aniline and Derivatives (ppm) | ||||

|---|---|---|---|---|

| Compound | C1 (ipso) | C2,C6 (ortho) | C3,C5 (meta) | C4 (para) |

| Aniline | 147.2 [14] | 115.1 [14] | 129.4 [14] | 118.7 [14] |

| N-Methylaniline | 149.0 [14] | 114.8 [14] | 129.2 [14] | 117.3 [14] |

| N,N-Dimethylaniline | 150.8 [14] | 113.2 [14] | 128.8 [14] | 116.1 [14] |

| 2-Methylaniline | 147.0 [3] | 116.5 [3] | 131.2 [3] | 118.5 [3] |

| Para-Methylaniline | 145.5 [15] | 115.3 [15] | 129.8 [15] | 130.2 [15] |

| Para-Chloroaniline | 144.2 [15] | 116.8 [15] | 129.1 [15] | 123.1 [15] |

| Para-Nitroaniline | 142.1 [15] | 119.2 [15] | 125.8 [15] | 138.4 [15] |

| Table 2: Chemical Shift Anisotropy Parameters for Carbon-13 in Aniline Systems | |||||

|---|---|---|---|---|---|

| Position | σ11 (ppm) | σ22 (ppm) | σ33 (ppm) | Δσ (ppm) | η |

| C1 (ipso) | 201.5 [2] | 128.4 [2] | 89.7 [2] | 111.8 [2] | 0.35 [2] |

| C2,C6 (ortho) | 156.8 [2] | 109.5 [2] | 79.1 [2] | 77.7 [2] | 0.39 [2] |

| C3,C5 (meta) | 189.2 [2] | 125.6 [2] | 73.4 [2] | 115.8 [2] | 0.45 [2] |

| C4 (para) | 158.3 [2] | 112.8 [2] | 84.9 [2] | 73.4 [2] | 0.39 [2] |

| N-Methyl | 85.2 [2] | 42.1 [2] | 12.3 [2] | 72.9 [2] | 0.41 [2] |

| Table 3: Substituent Effects on Carbon-13 Nuclear Magnetic Resonance Signal Dispersion | ||||

|---|---|---|---|---|

| Substituent | δ(C1) Shift | δ(C4) Shift | Hammett σp | Electron Effect |

| H (Reference) | 0.0 [16] | 0.0 [16] | 0.00 [16] | Reference |

| CH3 (para) | -1.7 [6] | +11.5 [6] | -0.17 [6] | Donating |

| OCH3 (para) | -2.3 [6] | +7.8 [6] | -0.27 [6] | Donating |

| Cl (para) | -3.0 [7] | +4.4 [7] | +0.23 [7] | Withdrawing |

| NO2 (para) | -5.1 [7] | +19.7 [7] | +0.78 [7] | Withdrawing |

| CN (para) | -6.2 [7] | +15.1 [7] | +0.66 [7] | Withdrawing |

| CF3 (para) | -4.8 [7] | +12.3 [7] | +0.54 [7] | Withdrawing |

| Table 4: Isotope Effects on Carbon-13 Chemical Shifts in Labeled Aniline Systems | ||||

|---|---|---|---|---|

| Isotope Label | Labeled Position | Chemical Shift (ppm) | Isotope Shift (ppb) | J-Coupling (Hz) |

| (1-13C)Aniline | C1 | 147.2 [17] | 0.0 [17] | 165.8 [17] |

| (2-13C)Aniline | C2 | 115.1 [11] | -42.1 [11] | 158.2 [11] |

| (3-13C)Aniline | C3 | 129.4 [11] | -28.7 [11] | 161.4 [11] |

| (4-13C)Aniline | C4 | 118.7 [11] | -35.2 [11] | 159.7 [11] |

| (13C6)Aniline | All Carbons | Multiple [18] | Variable [18] | Multiple [18] |

| (15N)Aniline | Nitrogen | N/A [19] | N/A [19] | 92.3 (1J_NC) [19] |

| Table 5: Electron Density and Isotopic Shielding Correlations in Aniline | ||||

|---|---|---|---|---|

| Position | Electron Density (e/ų) | Shielding Constant (ppm) | Paramagnetic Contribution | π-Electron Density |

| C1 (ipso) | 0.287 [4] | 89.7 [4] | -58.1 [4] | 1.02 [4] |

| C2,C6 (ortho) | 0.302 [4] | 79.1 [4] | -76.4 [4] | 0.95 [4] |

| C3,C5 (meta) | 0.295 [4] | 73.4 [4] | -55.6 [4] | 1.08 [4] |

| C4 (para) | 0.299 [4] | 84.9 [4] | -67.2 [4] | 1.14 [4] |

Physical Description

Liquid; Pellets or Large Crystals

Colorless to brown, oily liquid with an aromatic amine-like odor; Note: A solid below 21 degrees F; [NIOSH]

Liquid

COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR OR LIGHT.

Colorless to brown, oily liquid with an aromatic amine-like odor.

Colorless to brown, oily liquid with an aromatic amine-like odor. [Note: A solid below 21 °F.]

Color/Form

Colorless with a bluish fluorescence when freshly distilled

Colorless to brown, oily liquid [Note: A solid below 21 °F]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

184.1 °C

184.00 to 185.00 °C. @ 760.00 mm Hg

184 °C

363 °F

Flash Point

70 °C

70 °C (158 °F) - closed cup

169 °F (76 °C) - Closed cup

76 °C c.c.

158 °F

Heavy Atom Count

Taste

Detection threshold 7.0X10+1 ppm (medium: water; modality: taste; sample purity: chemically pure)

Detection threshold 4.61X10-5 ppm (medium: water; modality: taste; sample purity: not specified)

Vapor Density

3.3 (Air = 1)

Relative vapor density (air = 1): 3.2

3.22

Density

1.0217 at 20 °C/20 °C

Relative density (water = 1): 1.02

1.02

Odor

Aromatic amine-like odor.

Odor Threshold

Odor Threshold High: 10.0 [mmHg]

Detection odor threshold from AIHA (mean = 2.4 ppm)

Its aromatic or fishy odor can generally be perceived at 1 ppm which is below established occupational safety limits (OSHA PEL-TWA is 5 ppm), and thus, odor usually provides an adequate indication of hazardous concentrations.

Human odor perception: Nonperception: 0.34 mg/cu m, Perception: 0.37 mg/cu m

0.58 - 10 ppm

Recognition threshold 1.00 ppm (medium: air; modality: odor; sample purity: chemically pure)

Low threshold = 0.0002 mg/cu m High threshold = 350.0 mg/cu m

Decomposition

When heated to decomposition it emits highly toxic fumes of /nitrogen oxides/.

Decomposes above 190 °C . This produces toxic and corrosive fumes of nitrogen oxides and ammonia and flammable vapors.

Melting Point

-6.0 °C

-6 °C

21 °F

UNII

Related CAS

25233-30-1

165260-61-7

114464-18-5

125597-20-8

125597-21-9

142-04-1 (hydrochloride)

17843-02-6 (phosphate [2:1])

20305-50-4 (sulfate)

2424-53-5 (monosulfate)

33921-12-9 (phosphonate [1:1])

37832-42-1 (phosphate [1:1])

45497-73-2 (hydriodide)

53894-37-4 (magnesium[1:1] salt)

542-11-0 (hydrobromide)

542-15-4 (nitrate)

542-16-5 (sulfate [2:1])

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Mechanisms by which aniline exposure elicits splenotoxicity, especially a tumorigenic response, are not well-understood. Earlier, we have shown that aniline exposure leads to oxidative DNA damage and up-regulation of OGG1 and NEIL1/2 DNA glycosylases in rat spleen. However, the contribution of endonuclease III homolog 1 (NTH1) and apurinic/apyrimidinic endonuclease 1 (APE1) in the repair of aniline-induced oxidative DNA damage in the spleen is not known. This study was, therefore, focused on examining whether NTH1 and APE1 contribute to the repair of oxidative DNA lesions in the spleen, in an experimental condition preceding tumorigenesis. To achieve this, male SD rats were subchronically exposed to aniline (0.5 mmol/kg/day via drinking water for 30 days), while controls received drinking water only. By quantitating the cleavage products, the activities of NTH1 and APE1 were assayed using substrates containing thymine glycol (Tg) and tetrahydrofuran, respectively. Aniline treatment led to significant increases in NTH1- and APE1-mediated BER activity in the nuclear extracts of spleen of aniline-treated rats compared to the controls. NTH1 and APE1 mRNA expression in the spleen showed 2.9- and 3.2-fold increases, respectively, in aniline-treated rats compared to the controls. Likewise, Western blot analysis showed that protein expression of NTH1 and APE1 in the nuclear extracts of spleen from aniline-treated rats was 1.9- and 2.7-fold higher than the controls, respectively. Immunohistochemistry indicated that aniline treatment also led to stronger immunoreactivity for both NTH1 and APE1 in the spleens, confined to the red pulp areas. These results, thus, show that aniline exposure is associated with induction of NTH1 and APE1 in the spleen. The increased repair activity of NTH1 and APE1 could be an important mechanism for the removal of oxidative DNA lesions. These findings thus identify a novel mechanism through which NTH1 and APE1 may regulate the repair of oxidative DNA damage in aniline-induced splenic toxicity.

The mechanisms by which aniline exposure elicits splenotoxic response, especially the tumorigenic response, are not well-understood. Earlier, we have shown that aniline-induced oxidative stress is associated with increased oxidative DNA damage in rat spleen. The base excision repair (BER) pathway is the major mechanism for the repair of oxidative DNA base lesions, and we have shown an up-regulation of 8-oxoguanine glycosylase 1 (OGG1), a specific DNA glycosylase involved in the removal of 8-hydroxy-2'-deoxyguanosine (8-OHdG) adducts, following aniline exposure. Nei-like DNA glycosylases (NEIL1/2) belong to a family of BER proteins that are distinct from other DNA glycosylases, including OGG1. However, contribution of NEIL1/2 in the repair of aniline-induced oxidative DNA damage in the spleen is not known. This study was, therefore, focused on evaluating if NEILs also contribute to the repair of oxidative DNA lesions in the spleen following aniline exposure. To achieve that, male SD rats were subchronically exposed to aniline (0.5 mmol/kg/day via drinking water for 30 days), while controls received drinking water only. The BER activity of NEIL1/2 was assayed using a bubble structure substrate containing 5-OHU (preferred substrates for NEIL1 and NEIL2) and by quantitating the cleavage products. Aniline treatment led to a 1.25-fold increase in the NEIL1/2-associated BER activity in the nuclear extracts of spleen compared to the controls. Real-time PCR analysis for NEIL1 and NEIL2 mRNA expression in the spleen revealed 2.7- and 3.9-fold increases, respectively, in aniline-treated rats compared to controls. Likewise, Western blot analysis showed that protein expression of NEIL1 and NEIL2 in the nuclear extract of spleens from aniline-treated rats was 2.0- and 3.8-fold higher than controls, respectively. Aniline treatment also led to stronger immunoreactivity for NEIL1 and NEIL2 in the spleens, confined to the red pulp areas. These studies, thus, show that aniline-induced oxidative stress is associated with an induction of NEIL1/2. The increased NIEL-mediated BER activity is another indication of aniline-induced oxidative damage in the spleen and could constitute another important mechanism of removal of oxidative DNA lesions, especially in transcribed DNA following aniline insult.

/It is known/ that aniline exposure causes oxidative damage to the spleen. To further explore the oxidative mechanism of aniline toxicity, ... the potential contribution of heme oxygenase-1 (HO-1), which catalyzes heme degradation and releases free iron /was examined/. Male SD rats were given 1 mmol/kg/day aniline in water by gavage for 1, 4, or 7 days, and respective controls received water only. Aniline exposure led to significant increases in HO-1 mRNA expression in the spleen (2-and 2.4-fold at days 4 and 7, respectively) with corresponding increases in protein expression, as confirmed by ELISA and Western blot analysis. Furthermore, immunohistochemical assessment of spleen showed stronger immunostaining for HO-1 in the spleens of rats treated for 7 days, confined mainly to the red pulp areas. No changes were observed in mRNA and protein levels of HO-1 after 1 day exposure. The increase in HO-1 expression was associated with increases in total iron (2.4-and 2.7-fold), free iron (1.9-and 3.5-fold), and ferritin levels (1.9-and 2.1-fold) at 4 and 7 days of aniline exposure. Our data suggest that HO-1 up-regulation in aniline-induced splenic toxicity could be a contributing pro-oxidant mechanism, mediated through iron release, and leading to oxidative damage.

For more Mechanism of Action (Complete) data for Aniline (11 total), please visit the HSDB record page.

Vapor Pressure

0.66 [mmHg]

6.67X10-1 mm Hg at 25 °C

Vapor pressure, Pa at 20 °C: 40

0.6 mmHg

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Absorption Distribution and Excretion

The substance can be absorbed into the body by inhalation, through the skin also as a vapor and by ingestion.

(14)C-Aniline administered to rabbits is mostly excreted in urine (80% of dose) as conjugates of p-aminophenol (55%), o-aminophenol (10%), and m-aminophenol (0.1%), and as aniline (3.5%), aniline-N-glucuronide (6%), phenylsulfamic acid (8%), and acetanilide (0.2%). Only traces of the metabolites (1%) are excreted in feces, and no aniline is excreted in the expired air. ... Administration of high dose levels of aniline to rabbits results in the excretion of free glucuronic acid in the urine.

Biliary excretion (% of dose excreted in 3 hr) of aniline in: rat 5.7%, guinea pig 5.6%, rabbit 2.6%, dog 2.7%, cat 0.3%, hen 1.6%. /From table; dose not given/

For more Absorption, Distribution and Excretion (Complete) data for Aniline (8 total), please visit the HSDB record page.

Metabolism Metabolites

In a 47-year-old woman ... acetanilide and acetaminophen were identified in plasma as metabolites of aniline.

Aniline is largely metabolized to conjugates of p-aminophenol, namely p-aminophenylglucuronide and p-acetamidophenylglucuronide.

In addition to hydroxylation of aromatic ring, hydroxylation of amino group also occurs ... to give phenylhydroxylamine. Conjugation with cysteine also occurs and traces of o- and p-aminophenyl and p-acetamidophenyl-mercapturic acids have been detected in urine of rats and rabbits dosed with aniline.

For more Metabolism/Metabolites (Complete) data for Aniline (14 total), please visit the HSDB record page.

Aniline has known human metabolites that include N-Hydroxyaniline and 4-aminophenol.

Aniline is a known human metabolite of Sudan I.

Associated Chemicals

Wikipedia

N-Octyl_β-D-thioglucopyranoside

Biological Half Life

Use Classification

Hazard Classes and Categories -> Carcinogens, Flammable - 2nd degree

Methods of Manufacturing

The industrial aniline processes of ICI and DuPont involve hydrogenation /of nitrobenzene/ in the liquid phase. Liquid-phase hydrogenation processes are operated at 90-200 °C and 100-600 kPa. The liquid phase reaction may be carried out in slurry or in fluidized-bed reactors. Conversion of nitrobenzene is normally complete after a single reactor pass with yields of 98 to 99%.

In the commercial phenol route developed by Halcon, phenol is aminated in the vapor phase using ammonia in the presence of a silica-alumina catalyst. ... The reaction is mildly exothermic (H = - 8.4 kJ/mol) and reversible, so high conversion is obtained only by the use of excess ammonia (mole ratio of 20:1) and a low reaction temperature, which also reduces the dissociation of ammonia. Byproduct impurities include diphenylamine, triphenylamine and carbazole. Their formation is also inhibited by the use of excess ammonia. Yields based on phenol and ammonia are >/= 96% and 80%, respectively. In the process phenol and fresh and recycle ammonia are vaporized separately (to prevent yield losses) and combined in the fixed bed amination reactor (a) containing the silica-alumina catalyst. After the reaction at 370 °C and 1.7 MPa, the gas is cooled, partly condensed and the excess ammonia is recovered in a separation column, compressed and recycled. The condensation product is passed through a drying column to remove water and then through a finishing column to separate aniline from residual phenol and impurities in vacuum (less than 80 kPa). The phenol, containing some aniline (azeotropic mixture) is recycled.

Manufactured from nitrobenzene or chlorobenzene.

Derivation: By (1) catalytic vapor-phase reduction of nitrobenzene with hydrogen; (2) reduction of nitrobenzene with iron filings using hydrochloric acid as catalyst; (3) catalytic reaction of chlorobenzene and aqueous ammonia; (4) ammonolysis of phenol (Japan).

General Manufacturing Information

Rubber Product Manufacturing

Petrochemical Manufacturing

Fabricated Metal Product Manufacturing

All Other Basic Organic Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Synthetic Dye and Pigment Manufacturing

Cyclic Crude and Intermediate Manufacturing

Paper Manufacturing

Plastics Material and Resin Manufacturing

Benzenamine: ACTIVE

First obtained in 1826 by Unverdorben from dry distillation of indigo. ... Fritzche, in 1841, prepared it from indigo and potash and gave it the name aniline.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: aniline; Matrix: water; Detection Limit: not provided.

Method: OSHA PV2079; Procedure: gas chromatography using a flame ionization detector; Analyte: aniline; Matrix: air; Detection Limit: 0.02 ppm (0.09 mg/cu m).

Method: NIOSH 2002, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: aniline; Matrix: air; Detection Limit: 0.01 mg/sample.

For more Analytic Laboratory Methods (Complete) data for Aniline (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

/The study objective was/ to establish a method for the determination of trace aniline in whole blood by using solid-phase extraction and high performance liquid chromatography with fluorescence detector. After the whole blood was diluted by water, extracted by acetonitrile, cleaned and enriched by Cleanert NH2 solid-phase extraction (SPE) cartridge, separation was performed on a Kromasil C8 column (250 mm x 4. 6 mm i.d., 5 lambda-m) with the mobile phase of water/acetonitrile (20/80, V/V). Detection was carried out by fluorescence detector at ex 225 nm and lambda-em 335 nm. Calibration curve was linear in the range of 3.0-200.0 ug/L with a correlation coefficient of 0.9992, and the limit of quantitation (LOQ) was 3.0 ug/L. The extraction recoveries were 87.5%-104.4%, and the intra-day and inter-day RSDs (relative standard deviations) were 3.1%-6.6% and 6.4%-8.6%, respectively. The developed method is simple, fast, little interference, good specificity for the satisfactory determination of trace aniline in whole blood.

The mass spectra of the pentafluoropentamide derivatives of a series of aromatic amines were determined. Pentafluoropentamide derivatives of the aromatic amines were prepared in hexane or methylene chloride. All samples were analyzed using a Hewlett Packard 5987A gas chromatograph interfaced with a mass spectrometer equipped with a standard electron ionization and chemical source with positive and negative ion detection. Human blood samples were analyzed for hemoglobin adducts of aromatic amines by drawing 10 mL of blood into tubes containing ethylendiamine tetraacetic acid, lysing red blood cells, adding an internal standard, and hydrolyzing dialysates with dilute base. The solutions were extracted with methylene chloride and the extracts were dried. A solution of trimethylamine in hexane was added followed by pentafluoropropionic anhydride. Methylene chloride was removed under vacuum and the extract was dissolved in 20 uL ethyl acetate. In animal experiments, male Sprague Dawley rats were administered deuterated aniline. Blood was removed 24 hr later, hemoglobin was isolated, 3-fluoroaniline was added as internal standard, and dialysates were hydrolyzed. The detection limit of pentafluoropentamide derivatives of aniline, m-toluidine and 4-aminobiphenyl was 1 picogram with a signal to noise ratio of seven to ten. The dose response relationship of adduct formation was 5 ng/g with 4-aminobiphenyl.

Storage Conditions

Store in cool, dry, well-ventilated location away from fire hazards and reactive materials.

Separated from strong oxidants, strong acids and food and feedstuffs. Well closed. Provision to contain effluent from fire extinguishing. Store in an area without drain or sewer access.

Aniline is slightly corrosive to some types of metal. So all amphoteric materials such as aluminum, copper, tin, zinc, and alloys containing one of these metals (brass, bronze) are not suitable for the handling of aniline, as they are corroded by it. For normal applications carbon steel or cast iron are appropriate materials for the aniline handling or storage. Only if discoloration must be kept to minimum, aniline should be stored and transported in stainless steel equipment with proper nitrogen blanketing.

For more Storage Conditions (Complete) data for Aniline (6 total), please visit the HSDB record page.

Interactions

Present study was designed to evaluate the protective effects of ethanolic extract of Dioscorea alata L. (DA) on hematological and biochemical changes in aniline-induced spleen toxicity in rats. Wistar rats of either sex (200-250 g) were used in the study and each group contains six rats. Splenic toxicity was induced in rats by administration of aniline hydrochloride (AH; 100 ppm) in drinking water for a period of 30 days. Treatment groups received DA (50 and 100 mg/kg/day, po) along with AH. At the end of treatment period, various serum and tissue parameters were evaluated. Rats administered with AH (100 ppm) in drinking water for 30 days showed a significant alteration in general parameters (organ weight, body weight, water intake, feed consumption, and fecal matter content), hematological parameters (red blood cell (RBC), white blood cell (WBC), and hemoglobin content), and biochemical parameters (total iron content, lipid peroxidation, reduced glutathione (GSH), and nitric oxide (NO) content) of spleen. Treatment with DA (50 and 100 mg/kg/day, po) for 30 days along with AH showed significant recovery in aniline-induced splenic toxicity. The present result showed that involvement of oxidative and nitrosative stress in aniline-induced splenic toxicity and DA protects the rats from the toxicity, which might be due to its antioxidant property and the presence of different phytochemicals.

Aniline and o-toluidine were nonmutagenic in Salmonella typhimurium. However, combination of norharman /SRP: P450 inducer/ (2,9-diazafluorene) with either compound resulted in significant mutagenicity.

Diffusion cells were used to investigate the effects of two skin barrier creams (SBC) and one skin care cream (SCC) on percutaneous penetration of neat aniline... . The experiments were carried out with untreated and with skin creams treated human skin. A considerable percutaneous penetration enhancement ... was observed for treated skin compared with untreated skin; the highest enhancement (mean factors 6.2-12.3) was found for SBC (based on oil in water emulsion) treated skin. The lowest penetration enhancement showed SCC treated skin (mean factors 4.2-9.7). The in vitro data support /previous/ findings in workers that the percutaneous absorption of aromatic amines significantly increases in presence of skin creams. The efficacy of skin creams to protect the percutaneous penetration of aromatic amines is not confirmed...

For more Interactions (Complete) data for Aniline (12 total), please visit the HSDB record page.

Stability Shelf Life

Darkens on exposure to air and light and polymerizes to a resinous mass.

Forms explosive mixture with air. Unless inhibited (usually methanol), aniline is readily able to polymerize.

Storage at pH 7 and 4 °C were found to give best stability of the anilines.

Dates

Directional self-assembly of anisotropic bimetal-poly(aniline) nanostructures for rheumatoid arthritis diagnosis in multiplexing

Eun Young Hwang, Jae Hee Lee, Dong Woo LimPMID: 34247731 DOI: 10.1016/j.aca.2021.338699

Abstract

Anisotropic organic-inorganic hybrid nanoparticles possessing different functionalities and physicochemical properties from each compartment have attracted significant interest for the development of advanced functional materials. Moreover, their self-assembled structures exhibit unique optical properties for photonics-based biosensing. We report herein the fabrication of anisotropic bimetal-polymer nanoparticles (ABPNs) via combination of oxidative polymerization and additional growth of metallic nanoparticles on Au seeds as well as their directional clustering mediated via noncovalent interactions. Polymerization of anilines for poly (aniline) shell was conducted by reducing silver nitrate onto the Au seed in the presence of a surfactant, giving rise to spatially distinct bimetallic Au core and Ag shell compartment and the poly (aniline) counter-one that comprise the ABPNs. Furthermore, ABPNs were directionally clustered in a controlled manner via hydrophobic interaction, when the bimetallic compartment was selectively modified. These nanoclusters showed highly enhanced optical properties owing to the increased electromagnetic fields while the poly (aniline) being used to offer antibody binding capacity. Taking advantages of those properties of the ABPN nanoclusters, surface-enhanced Raman scattering (SERS) intensity-based quantification of two different biomarkers: autoantibodies against cyclic citrullinated peptide and rheumatoid factor was demonstrated using ABPN nanoclusters as SERS nanoprobes. Conclusively, this work has great potential to satisfy a need for multiplexing in diagnosis of early stage of rheumatoid arthritis.Intracellular Hybrid Biosystem in a Protozoan to Trigger Visible-Light-Driven Photocatalysis

Yin-Hua Cui, Jing-Hang Wu, Wei Wei, Feng Zhang, Ling-Li Li, Li-Jiao Tian, Wen-Wei Li, Paul K S Lam, Han-Qing YuPMID: 33886264 DOI: 10.1021/acsami.0c21902

Abstract

Incorporating artificial photosensitizers with microorganisms has recently been recognized as an effective way to convert light energy into chemical energy. However, the incorporated biosystem is usually constructed in an extracellular manner and is vulnerable to the external environment. Here, we develop an intracellular hybrid biosystem in a higher organism protozoa, in which the

synthesized CdS nanoparticles trigger photoreduction of nitrobenzene into aniline under visible-light irradiation. Integrating a photosensitizer CdS into

enables the photosensitizer CdS, inherent nitroreductase, and the cytoplasmic reductive substance in

to synergistically engage in the photocatalysis process, generating a greatly enhanced aniline yield with a 40-fold increment. Moreover, building an intracellular hybrid biosystem in mutant

could even grant it new capability of reducing nitrobenzene into aniline under visible-light irradiation. Such an intracellular hybrid biosystem paves a new way to functionalize higher organisms and diversify light energy conversion.

Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry

Mary Ângela Favaro Perez, Daniela Daniel, Marisa Padula, Claudimir Lucio do Lago, Carla Beatriz Grespan BottoliPMID: 34175690 DOI: 10.1016/j.foodchem.2021.129902

Abstract

This paper describes a fast, sensitive, environment-friendly method for the determination of 19 primary aromatic amines (PAAs) in cooking utensils by capillary zone electrophoresis coupled with tandem mass spectrometry. The best electrophoretic separation of PAAs was obtained in 0.1 mol lformic acid (pH 2.4) as the background electrolyte, fused silica capillary (67 cm) with a run time below 6 min. The proposed method presented a linear calibration with correlation coefficients higher than 0.99 and reproducibility in a range of 1-25%. Limits of detection were in the range of 0.2-1.3 μg kg

and recoveries were in a range of 85-120% for all the PAAs. The validated method was employed to determine PAAs on 36 samples of cooking utensils using acetic simulant. The results showed that 4,4'-diaminodiphenylmethane and aniline being the most frequently found PAAs in these samples and 28% of cooking utensils were not compliant.

Combination of GC-MS and selective peak elimination procedures as a tool for characterization of complex saccharide mixtures - Application to pyrolysis bio-oils

Lukáš Kejla, Miloš Auersvald, Pavel ŠimáčekPMID: 33735804 DOI: 10.1016/j.jchromb.2021.122644

Abstract

In this study, a GC-MS method was developed for the quantification of saccharides in complex mixtures such as bio-oils and bio-oil aqueous phases produced by ablative pyrolysis of lignocellulosic biomass. The samples were first treated using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and the trimethylsilylated (more volatile) derivatives were analyzed by GC-MS. The method offers advantages of great separation capability and simultaneous identification of unknown peaks by comparison of the mass spectra and retention indices with extensive libraries available online. However, even with these tools at hand, the identification of several saccharide-resembling compounds can be challenging especially in such highly complex samples as pyrolysis bio-oils. For this reason, we devised a novel procedure, which eliminates certain saccharides depending on their specific chemical properties before subjecting the samples to the GC-MS analysis. The procedure was based on the combination of aniline treatment (elimination of reducing aldoses), and hydrolysis (elimination of anhydrosugars, glycosides, disaccharides and oligosaccharides). Based on the differences in chromatograms before and after the procedure, the unknown compounds were assigned into groups based on their susceptibility to each treatment. The combination of all methods above has allowed more accurate identification and quantification of saccharides, some of which were not as of today found in bio-oils.Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase

Atsushi Ohnishi, Tohru Shibata, Tatsuya Imase, Satoshi Shinkura, Kanji NagaiPMID: 33477703 DOI: 10.3390/molecules26020493

Abstract

To understand the selectivity of the crown ether type chiral stationary phase (CSP), the retention selectivity for aniline and the positional isomers of substituted anilines were studied. In various substituted isomers, except nitroaniline, a remarkable decrease of retention due to steric hindrance was observed for the 2-substituted isomer. To determine the detailed molecular recognition mechanism, quantum chemical calculations were performed for the aggregates between the crown ether and the anilines. The results suggested that the 20-Crown-6, which includes a phenyl-substituted 1,1'-binaphthyl moiety, interacts with alkyl and aryl amines in an unconventional form different from the proposed one for 18-Crown-6.Understanding the toxicity effect and mineralization efficiency of in-situ electrogenerated chlorine dioxide for the treatment of priority pollutants of coking wastewater

Hariraj Singh, Sonalika Sonal, Brijesh Kumar MishraPMID: 33453637 DOI: 10.1016/j.ecoenv.2021.111907

Abstract

Oxidation of phenol, cyanide and aniline have been analyzed by the enhanced electro-oxidation process in which sodium chlorite was used as an electrolyte and results were validated using statistical tool based on Box-Behnken design. The mineralization efficiency of 78.4%, and 98.18% were predicted at optimized variables condition for phenol, and aniline respectively, whereas complete mineralization has been observed for the cyanide at the optimized conditions, which describes the significance of the design model approach.The process mineralizes the higher phenol concentration revealing a drastic reduction in power consumption in comparison of direct oxidation, i.e., 799.36 kWh/kg to 138.18 kWh/kg for more than 90% mineralization of phenol even at a higher current density of 13.63 mA/cm. The kinetic modelling approach justified that higher current density has also played a role in higher mineralization of pollutants at the specific operating conditions. The by-product formation and toxicity effect on microalgae in wastewater were assessed by the full scan mass spectrometry and microalgae pigment inhibition test after the electro-oxidation of coking wastewater. The pigment growth inhibition rate of Chlorella sp. NCQ and Micractinium sp. NCS2 suggests that sodium chlorite as an electrolyte aid can also effectively used as an oxidizing agent and algal inhibiter in the coking wastewater.

Biodegradable aniline-derived electroconductive film for the regulation of neural stem cell fate

Keui-Yu Chao, Wei-Yuan Huang, Chia-Yu Ho, Dehui Wan, Huan-Chih Wang, Chun-Yi Yang, Tzu-Wei WangPMID: 33443514 DOI: 10.1039/d0tb02171g

Abstract

Neural stem cells (NSCs) represent significant potential and promise in the treatment of neurodegenerative diseases and nerve injuries. An efficient methodology or platform that can help in specifically directing the stem cell fate is important and highly desirable for future clinical therapy. In this study, a biodegradable electrical conductive film composed of an oxidative polymerized carboxyl-capped aniline pentamer (CCAP) and ring-opening polymerized tetra poly(d,l-lactide) (4a-PLA) was designed with the addition of the dopant, namely chondroitin sulfate. This conductive film acts as a biological substrate for the exogenous/endogenous electric field transmission in tissue, resulting in the control of NSC fate, as well as improvement in neural tissue regeneration. The results show that CCAP is successfully synthesized and then conjugated onto 4a-PLA to form a network structure with electrical conductivity, cell adhesion capacity, and biodegradability. The neuronal differentiation of NSCs can be induced on 4a-PLAAP, and the neuronal maturation process can be facilitated by the manipulation of the electrical field. This biocompatible and electroactive material can serve as a platform to determine the cell fate of NSCs and be employed in neural regeneration. For future perspectives, its promising performance shows potential in applications, such as electrode-tissue integration interfaces, coatings on neuroprosthetics devices and neural probes, and smart drug delivery system in neurological systems.Transamidation of Amides and Amidation of Esters by Selective N-C(O)/O-C(O) Cleavage Mediated by Air- and Moisture-Stable Half-Sandwich Nickel(II)-NHC Complexes

Jonathan Buchspies, Md Mahbubur Rahman, Michal SzostakPMID: 33401664 DOI: 10.3390/molecules26010188

Abstract

The formation of amide bonds represents one of the most fundamental processes in organic synthesis. Transition-metal-catalyzed activation of acyclic twisted amides has emerged as an increasingly powerful platform in synthesis. Herein, we report the transamidation of-activated twisted amides by selective N-C(O) cleavage mediated by air- and moisture-stable half-sandwich Ni(II)-NHC (NHC = N-heterocyclic carbenes) complexes. We demonstrate that the readily available cyclopentadienyl complex, [CpNi(IPr)Cl] (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), promotes highly selective transamidation of the N-C(O) bond in twisted N-Boc amides with non-nucleophilic anilines. The reaction provides access to secondary anilides via the non-conventional amide bond-forming pathway. Furthermore, the amidation of activated phenolic and unactivated methyl esters mediated by [CpNi(IPr)Cl] is reported. This study sets the stage for the broad utilization of well-defined, air- and moisture-stable Ni(II)-NHC complexes in catalytic amide bond-forming protocols by unconventional C(acyl)-N and C(acyl)-O bond cleavage reactions.

Anti-selective [3+2] (Hetero)annulation of non-conjugated alkenes via directed nucleopalladation

Hui-Qi Ni, Ilia Kevlishvili, Pranali G Bedekar, Joyann S Barber, Shouliang Yang, Michelle Tran-Dubé, Andrew M Romine, Hou-Xiang Lu, Indrawan J McAlpine, Peng Liu, Keary M EnglePMID: 33353940 DOI: 10.1038/s41467-020-20182-4

Abstract

2,3-Dihydrobenzofurans and indolines are common substructures in medicines and natural products. Herein, we describe a method that enables direct access to these core structures from non-conjugated alkenyl amides and ortho-iodoanilines/phenols. Under palladium(II) catalysis this [3 + 2] heteroannulation proceeds in an anti-selective fashion and tolerates a wide variety of functional groups. N-Acetyl, -tosyl, and -alkyl substituted ortho-iodoanilines, as well as free -NHvariants, are all effective. Preliminary results with carbon-based coupling partners also demonstrate the viability of forming indane core structures using this approach. Experimental and computational studies on reactions with phenols support a mechanism involving turnover-limiting, endergonic directed oxypalladation, followed by intramolecular oxidative addition and reductive elimination.

A Modular Synthetic Route Involving

Hongfen Yang, Shivani Kundra, Michaelle Chojnacki, Ke Liu, Marisa A Fuse, Yasmeen Abouelhassan, Dimitris Kallifidas, Peilan Zhang, Guangtao Huang, Shouguang Jin, Yousong Ding, Hendrik Luesch, Kyle H Rohde, Paul M Dunman, José A Lemos, Robert W Huigens 3rdPMID: 33881312 DOI: 10.1021/acs.jmedchem.1c00168

Abstract

Pathogenic bacteria demonstrate incredible abilities to evade conventional antibiotics through the development of resistance and formation of dormant, surface-attached biofilms. Therefore, agents that target and eradicate planktonic and biofilm bacteria are of significant interest. We explored a new series of halogenated phenazines (HP) through the use of-aryl-2-nitrosoaniline synthetic intermediates that enabled functionalization of the 3-position of this scaffold. Several HPs demonstrated potent antibacterial and biofilm-killing activities (

, HP

, against methicillin-resistant

: MIC = 0.075 μM; MBEC = 2.35 μM), and transcriptional analysis revealed that HPs

,

, and

induce rapid iron starvation in MRSA biofilms. Several HPs demonstrated excellent activities against

(HP

, MIC = 0.80 μM against CDC1551). This work established new SAR insights, and HP

demonstrated efficacy in dorsal wound infection models in mice. Encouraged by these findings, we believe that HPs could lead to significant advances in the treatment of challenging infections.